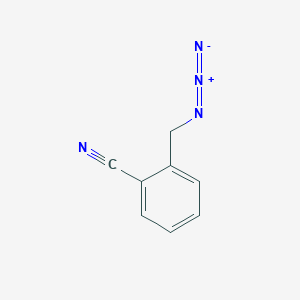

2-(Azidomethyl)benzonitrile

描述

Contextualization of Azidomethylbenzonitrile Compounds in Organic Chemistry Research

Azidomethylbenzonitrile compounds are a class of organic molecules that serve as valuable intermediates and building blocks in synthetic chemistry. These bifunctional compounds, characterized by a benzonitrile (B105546) core substituted with an azidomethyl group, offer unique reactivity that makes them useful in a variety of chemical transformations. smolecule.com The specific substitution pattern of the azidomethyl and nitrile groups on the benzene (B151609) ring—ortho (2-), meta (3-), or para (4-)—influences the molecule's properties and reactivity, allowing for tailored applications. smolecule.comnih.gov While 2-(Azidomethyl)benzonitrile is a specific isomer, the broader family of azidomethylbenzonitriles is recognized for its utility in constructing more complex molecular architectures. smolecule.comnih.gov Research has demonstrated their application in the synthesis of bioactive molecules, including benzamidine (B55565) derivatives with a wide range of biological activities and triazole-appended hybrids investigated as potential enzyme inhibitors. smolecule.comnih.govnih.gov

The general synthesis for these compounds typically involves a nucleophilic substitution reaction. For instance, the corresponding bromomethylbenzonitrile is treated with sodium azide (B81097), often in a solvent like dimethylformamide (DMF), to produce the desired azidomethylbenzonitrile. nih.govnih.govrsc.org This straightforward synthesis makes them readily accessible for various research applications.

Significance of the Benzonitrile and Azidomethyl Functionalities in Synthetic Design

The synthetic utility of azidomethylbenzonitriles stems directly from the distinct chemical properties of their two primary functional groups: the benzonitrile and the azidomethyl moieties.

The benzonitrile group (a benzene ring with a cyano -C≡N substituent) is a versatile precursor in organic synthesis. rsc.org The nitrile can undergo various transformations; for example, it can be converted into an amidine through the Pinner reaction, a process used in the synthesis of potent antifungal agents. nih.gov Benzonitrile itself is a key intermediate in the production of materials like benzoic acid, benzamide, and various dyes. rsc.org

The azidomethyl group (-CH₂N₃) is particularly prized for its role in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. smolecule.comclockss.org The azide functionality readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole rings. smolecule.comnih.gov This reaction is a cornerstone of modern chemical synthesis, used to link different molecular fragments in fields ranging from drug discovery to materials science. smolecule.comclockss.org Beyond cycloadditions, the azide group can be reduced to a primary amine (-CH₂NH₂), offering a pathway to introduce nitrogen into a molecule, which is a common feature in pharmaceuticals. smolecule.comchemrxiv.org

The combination of these two functional groups in one molecule, as seen in this compound, creates a powerful synthetic tool with dual reactivity. smolecule.com

Overview of Current Research Trajectories and Key Challenges

Current research involving azidomethylbenzonitriles and related ortho-substituted benzyl (B1604629) azides is focused on leveraging their unique reactivity to synthesize complex heterocyclic structures and functionalized molecules. One major trajectory involves their use as precursors for nitrogen-containing heterocycles. For instance, ortho-substituted aryl azides can undergo intramolecular reactions, such as iridium-catalyzed C-H bond amination, to form indolines, which are important structural motifs in medicinal chemistry. nih.gov Similarly, transition-metal-catalyzed reactions of 2-alkynyl aryl azides are being explored for the synthesis of indoles and quinolines. rsc.org

The application of azidomethylbenzonitriles in creating bioactive compounds remains a significant area of investigation. They are used as key intermediates in the multi-step synthesis of benzamidine derivatives that carry a 1,2,3-triazole moiety, which have shown promising antifungal activity. nih.govresearchgate.net Research has also focused on creating libraries of diverse molecules, such as triazole-pyrimidine-methylbenzonitrile derivatives designed as dual antagonists for adenosine (B11128) receptors, with potential applications in cancer immunotherapy. nih.gov

Despite their utility, a key challenge in working with these compounds is the synthesis and handling of the azide functional group. Benzyl azides are potentially explosive and must be handled with care. nih.gov Researchers often use them as solutions without evaporating the solvent to avoid isolating the pure substance in large quantities. nih.gov Furthermore, optimizing reaction conditions to achieve high yields and regioselectivity, particularly in complex multi-step syntheses, remains an ongoing focus of research. nih.govrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(azidomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXXTVEVDAOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309845 | |

| Record name | 2-(Azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40508-03-0 | |

| Record name | 2-(Azidomethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40508-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 2 Azidomethyl Benzonitrile and Its Precursors

Established Synthetic Routes for 2-(Azidomethyl)benzonitrile

The most common and direct approach to synthesizing this compound involves the nucleophilic substitution of a suitable leaving group on the methyl substituent of an ortho-tolunitrile derivative with an azide (B81097) salt.

Nucleophilic Substitution of Ortho-Halomethylbenzonitrile with Azide Salts

The reaction of an ortho-halomethylbenzonitrile, such as 2-(bromomethyl)benzonitrile (B57715) or 2-(chloromethyl)benzonitrile, with an alkali metal azide, typically sodium azide (NaN₃), is a widely employed method for the synthesis of this compound. nih.govnih.govresearchgate.net This S_N2 reaction proceeds by the displacement of the halide ion by the azide nucleophile.

The choice between the bromo and chloro derivatives often depends on the reactivity and availability of the starting material. 2-(Bromomethyl)benzonitrile is generally more reactive than its chloro counterpart, which can lead to shorter reaction times or milder reaction conditions.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions, including the solvent, temperature, and reaction time. Aprotic polar solvents such as dimethylformamide (DMF) are commonly used as they effectively solvate the cation of the azide salt while not significantly solvating the azide anion, thus enhancing its nucleophilicity. nih.govresearchgate.net Aqueous solvent systems have also been reported. researchgate.net

Reaction temperatures can vary, with some procedures conducted at room temperature while others require heating to drive the reaction to completion. nih.govnih.gov Optimization of these parameters is crucial to maximize the yield of this compound and minimize the formation of byproducts.

Table 1: Selected Reaction Conditions for the Synthesis of Azidomethylbenzonitriles | Precursor | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 4'-(Bromomethyl)biphenyl-2-carbonitrile | Sodium Azide | Methanol | Room Temp. | - | - | nih.gov | | 4-Cyanobenzyl bromide | Sodium Azide | DMF/Water | <15 | 2 | Quantitative | nih.gov | | 3-(Bromomethyl)benzonitrile | Sodium Azide | DMF/Water | <10 then 30 | 1.5 | - | researchgate.net | | 4-(Chloromethyl)benzonitrile | Sodium Azide | DMF | 65 | 6 | 86 | | 1-(Bromomethyl)-4-(tert-butyl)benzene | Sodium Azide | DMF | 65 | 6 | 94 | | (Bromomethyl)cyclohexane | Sodium Azide | DMF | 65 | 6 | 73 |

Note: This table includes data for isomers and analogous compounds to illustrate the range of conditions used for the azidation of benzylic halides.

Synthesis of Key Ortho-Substituted Benzonitrile (B105546) Intermediates

The availability of suitable ortho-substituted benzonitrile precursors is critical for the synthesis of this compound. The most important of these is 2-(bromomethyl)benzonitrile.

Preparation of 2-(Bromomethyl)benzonitrile

2-(Bromomethyl)benzonitrile is commonly synthesized from o-tolunitrile (B42240) through a radical bromination reaction. mdpi.comrsc.org This transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride (CCl₄). mdpi.comrsc.org The reaction is often initiated by heat or light. mdpi.comresearchgate.net

The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired allylic/benzylic bromination over competing electrophilic addition to the aromatic ring. youtube.commasterorganicchemistry.combojdyslab.org

Table 2: Synthesis of 2-(Bromomethyl)benzonitrile via Radical Bromination

| Starting Material | Brominating Agent | Initiator | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(p-Tolyl)benzonitrile | N-Bromosuccinimide | LED light (9W) | Acetonitrile | 70°C, 2h | - | mdpi.com |

| 4-Methylbenzonitrile | N-Bromosuccinimide | AIBN | Carbon Tetrachloride | Reflux, 8h | 90 | rsc.org |

Note: This table includes data for the synthesis of an isomer to illustrate the general reaction conditions.

Alternative Precursor Derivatizations for Azidomethyl Introduction

While the use of halomethyl precursors is prevalent, the azidomethyl group can also be introduced from other functionalized intermediates. One such alternative involves the conversion of a hydroxyl group to an azide. For instance, 2-(hydroxymethyl)benzonitrile (B1590355) can be a precursor. chemicalbook.com The transformation of an alcohol to an azide can be achieved using reagents like diphenylphosphoryl azide (DPPA) or a combination of sodium azide and a Lewis acid such as boron trifluoride–diethyl ether complex. clockss.orgthieme-connect.detcichemicals.com

Another approach involves the nucleophilic substitution of other leaving groups, such as tosylates or mesylates. For example, a tosylated derivative of a benzyl (B1604629) alcohol can react with sodium azide to yield the corresponding benzyl azide. mdpi.com This method provides an alternative route when the corresponding halide is not readily accessible or when milder reaction conditions are desired.

Comprehensive Analysis of 2 Azidomethyl Benzonitrile Reactivity and Mechanistic Pathways

Azide (B81097) Group Transformations

The azide moiety is a versatile functional group, well-known for its ability to participate in 1,3-dipolar cycloaddition reactions. In the case of 2-(azidomethyl)benzonitrile, this reactivity is central to the synthesis of complex nitrogen-containing heterocycles such as 1,2,3-triazoles and tetrazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent "click chemistry" reaction, valued for its efficiency, reliability, and broad applicability. nih.gov This reaction serves as a powerful method for covalently linking this compound to various alkyne-containing molecules, thereby forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The transformation is characterized by its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.net While the reaction is generally high-yielding, the electronic properties of the azide's substituents can influence its efficiency. For instance, in a CuI-promoted reaction with a specific nickel-glycine derived alkyne, the related 4-(azidomethyl)benzonitrile (B1310577) provided a comparatively modest yield of 38%, suggesting that the electron-withdrawing nature of the nitrile group might impact the reaction outcome. rsc.orgnih.gov

| Azide Reactant | Alkyne Reactant | Catalytic System | Yield | Reference |

|---|---|---|---|---|

| 4-(Azidomethyl)benzonitrile | Phenylacetylene | Eosin Y, CuCl₂, green-LED, H₂O | Not specified in abstract | chemrestech.com |

| 4-(Azidomethyl)benzonitrile | (S)-N-(prop-2-yn-1-yl)-2-((diphenylmethylene)amino)propanamide derivative | CuI | 38% | rsc.orgnih.gov |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper(I)-catalyzed pathway exclusively yields the 1,4-disubstituted 1,2,3-triazole product. nih.govsemanticscholar.org This high level of control is a direct consequence of the stepwise, copper-mediated mechanism. semanticscholar.orgresearchgate.net

The regiochemical outcome of the cycloaddition can be altered by changing the catalyst. For example, ruthenium catalysts, in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), direct the reaction to selectively form the 1,5-disubstituted 1,2,3-triazole isomer. researchgate.netorganic-chemistry.org This provides a complementary method for accessing the alternative regioisomer, which is not formed in the CuAAC process. The stereochemistry of substituents on the azide or alkyne partners is typically retained during the CuAAC reaction.

The efficacy of the CuAAC reaction relies on the generation of a catalytically active copper(I) species. Various systems have been developed to achieve this, ranging from classical methods to more advanced protocols.

Commonly, the catalyst is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. thieme.de Alternatively, copper(I) salts like copper(I) iodide (CuI) are frequently used, often in combination with an amine base such as diisopropylethylamine (DIPEA). thieme.de The choice of solvent and ligands can significantly modulate the reaction's efficiency and rate.

In recent years, a variety of sophisticated catalytic systems have been developed to improve the reaction's performance and expand its scope. These include:

Ligand-assisted systems: Polydentate amine ligands and phosphine (B1218219) ligands can stabilize the copper(I) center, prevent catalyst disproportionation, and accelerate the reaction. nih.gov Tris(triazolylmethyl)amine ligands are particularly effective. nih.gov

N-Heterocyclic Carbene (NHC) complexes: Complexes such as [(ICy)₂Cu]PF₆ have been shown to be highly efficient catalysts, allowing for low catalyst loadings. youtube.com

Photocatalytic systems: Visible-light-promoted CuAAC has been achieved using photocatalysts like Eosin Y with a copper source (e.g., CuCl₂) under green-LED irradiation. chemrestech.com Another novel system utilizes exfoliated black phosphorus (BPNs) which, upon irradiation, reduces a Cu(II) precursor to the active Cu(I) catalyst.

| Catalyst/Precursors | Additives/Ligands | Conditions | Reference |

|---|---|---|---|

| CuSO₄ | Sodium Ascorbate | THF/H₂O | thieme.de |

| CuI | DIPEA | Acetonitrile | thieme.de |

| CuCl₂ | Eosin Y | Visible Light (green-LED), H₂O | chemrestech.com |

| [(ICy)₂Cu]PF₆ (NHC complex) | None | Room Temperature, MeCN | youtube.com |

| Cu(II)Cl₂ | Exfoliated Black Phosphorus (BPNs), PMDETA | White LED or Near-IR irradiation | |

| (CuOTf)₂PhMe | None | Not specified | rsc.orgnih.gov |

The mechanism of the CuAAC reaction is fundamentally different from the concerted [3+2] cycloaddition proposed by Huisgen for the thermal reaction. researchgate.net The currently accepted pathway for CuAAC is a stepwise process, a proposal supported by extensive experimental evidence and Density Functional Theory (DFT) calculations. researchgate.net

The catalytic cycle is generally understood to proceed as follows:

Formation of Copper(I) Acetylide: A terminal alkyne reacts with the copper(I) catalyst to form a copper(I) acetylide intermediate. This step significantly lowers the pKa of the terminal proton of the alkyne, facilitating its removal. nih.gov

Coordination and Cyclization: The azide, in this case, this compound, coordinates to the copper acetylide complex. This is followed by the nucleophilic attack of the azide's terminal nitrogen onto the alkyne's internal carbon, leading to the formation of a six-membered copper-containing metallacycle. nih.gov This stepwise formation of C-N bonds dictates the reaction's regioselectivity.

Product Release: The copper-triazolide intermediate undergoes protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. researchgate.net

This stepwise mechanism, proceeding through discrete copper-coordinated intermediates, elegantly explains the remarkable rate acceleration (up to 10⁷-fold) and the strict regiochemical control observed in the CuAAC reaction compared to its uncatalyzed counterpart. researchgate.netsemanticscholar.org

Azide-Nitrile Cycloaddition for Tetrazole Synthesis

The dual functionality of this compound allows for an intramolecular [3+2] cycloaddition reaction between the azidomethyl group and the nitrile group. This transformation is a powerful method for constructing fused heterocyclic ring systems. Specifically, the cyclization of this compound leads to the formation of tetrazolo[5,1-a]isoquinoline , a valuable molecular scaffold in medicinal chemistry. researchgate.net This reaction represents a conversion of a linear precursor into a more complex, polycyclic architecture.

The formation of the tetrazole ring from an azide and a nitrile is generally a high-activation-energy process that often requires catalysts or elevated temperatures to proceed efficiently. rsc.orgthieme.de

The intramolecular cycloaddition of this compound to form a tetrazole is significantly accelerated by the presence of an acid catalyst, which can be either a Brønsted or a Lewis acid. The fundamental role of the catalyst is to activate the nitrile substrate, which is otherwise not sufficiently electrophilic to react with the azide.

The acid-catalyzed mechanism is understood to proceed via a stepwise pathway:

Nitrile Activation: The acid catalyst (e.g., a proton H⁺ from a Brønsted acid or a metal cation Mⁿ⁺ from a Lewis acid) coordinates to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon atom.

Stepwise Cycloaddition: The nucleophilic terminal nitrogen of the azide group attacks the activated nitrile carbon. This leads to the formation of an open-chain imidoyl azide intermediate, rather than a concerted ring formation. thieme.de

Ring Closure: The imidoyl azide intermediate then undergoes rapid intramolecular cyclization to form the stable, aromatic tetrazole ring. thieme.de

Kinetic and computational studies suggest that for reactions mediated by Brønsted acids, the true catalytic species is often hydrazoic acid (HN₃), formed in situ. Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or various other metal salts, function similarly by coordinating to and activating the nitrile.

| Catalyst Type | Examples | Role | Reference |

|---|---|---|---|

| Brønsted Acids | Acetic Acid, Hydrazoic Acid (in situ) | Activate nitrile via protonation | |

| Lewis Acids | ZnCl₂, AlCl₃, PbCl₂, Co(II) complexes | Activate nitrile via coordination to the nitrogen lone pair | rsc.org |

Role of Brønsted and Lewis Acids in Tetrazole Formation

The formation of tetrazoles from organic nitriles via [3+2] cycloaddition with an azide source is a synthetically valuable transformation. The reaction can be significantly accelerated through the use of acid catalysts, with both Brønsted and Lewis acids playing a crucial role in enhancing the reaction rate. researchgate.netorganic-chemistry.org The general mechanism involves the activation of the nitrile group by the acid catalyst, which increases its electrophilicity and facilitates the subsequent cycloaddition. researchgate.netorganic-chemistry.org

Lewis acids, such as zinc, aluminum, and cobalt salts, catalyze the reaction by coordinating to the nitrogen atom of the nitrile. researchgate.netorganic-chemistry.orgnih.gov This coordination polarizes the carbon-nitrogen triple bond, making the nitrile carbon more susceptible to nucleophilic attack by the azide. DFT calculations suggest that the cycloaddition proceeds in a stepwise manner, beginning with the formation of an open-chain imidoyl azide intermediate, which then cyclizes to form the stable tetrazole ring. researchgate.netorganic-chemistry.org A variety of Lewis acids have been employed for this transformation, including ZnCl₂, AlCl₃, FeCl₃, and various cobalt complexes. researchgate.netnih.gov

Brønsted acids also serve as effective catalysts for tetrazole synthesis from nitriles. researchgate.net Studies have indicated that the catalytic efficiency of certain Brønsted acids, such as nitric acid, can be superior to that of some Lewis acids like zinc salts. researchgate.net The activation mechanism is similar, involving the protonation of the nitrile nitrogen. This protonation significantly enhances the electrophilic character of the nitrile carbon. Kinetic studies suggest that in many cases, the actual dominant catalytic species is hydrazoic acid (HN₃), formed in situ. researchgate.net The reaction of this compound with an azide source in the presence of an acid catalyst would thus be expected to proceed through the activation of its nitrile functionality, leading to the formation of the corresponding tetrazole derivative.

Reduction Reactions of the Azide Moiety to Aminomethyl Groups

The azide functional group in this compound is readily transformed into a primary amine (an aminomethyl group) through various reduction methods. This conversion to 2-(aminomethyl)benzonitrile (B1289245) is a key step in the synthesis of more complex molecules, as the resulting amine is a versatile nucleophile. The primary methods for this reduction fall into two main categories: catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of organic azides. This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is generally clean and efficient, producing the corresponding amine with nitrogen gas as the only byproduct.

Another common approach is transfer hydrogenation, which uses a hydrogen donor molecule in place of H₂ gas. For instance, hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a single-atom cobalt catalyst has been shown to be effective for the mild reduction of a wide range of azides to their corresponding amines. researchgate.netresearchgate.net This method offers the advantage of avoiding pressurized hydrogen gas and produces only nitrogen as a byproduct. researchgate.net

Chemical reduction provides several alternatives to hydrogenation. The Staudinger reduction is a particularly mild and chemoselective method for converting azides to amines. organic-chemistry.orgsdu.dk This reaction involves the treatment of the azide with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgwikipedia.org Other reducing agents, like lithium aluminum hydride (LiAlH₄), can also be used to reduce the azido (B1232118) group.

Table 1: Common Methods for the Reduction of Organic Azides

| Method | Reagents | Key Features | Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Clean, efficient | N₂ |

| Transfer Hydrogenation | Hydrazine Hydrate, Co-catalyst | Mild conditions, avoids H₂ gas | N₂, H₂O |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. H₂O | Very mild, high chemoselectivity | Triphenylphosphine oxide, N₂ | | Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent | Aluminum salts |

Under conditions typically employed for cycloaddition reactions, such as "click chemistry," the azide group of this compound is intended to react with an alkyne. However, the potential for alternative reaction pathways, including reduction, must be considered. The Staudinger reaction, which involves a phosphine, is a prime example of a reaction that can compete with or be used in tandem with cycloaddition. wikipedia.org

The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses diatomic nitrogen (N₂) to form an iminophosphorane. organic-chemistry.orgwikipedia.org While hydrolysis of this intermediate leads to the amine (Staudinger reduction), it can also be trapped by other electrophiles in a process known as the Staudinger ligation, a powerful tool in chemical biology for bioconjugation. wikipedia.orgmdpi.com This highlights the azide's ability to react via pathways other than simple reduction or cycloaddition, depending on the specific reagents present in the reaction mixture. For instance, if phosphine-based reagents are present, either intentionally or as impurities, the formation of an iminophosphorane from this compound could occur alongside or instead of the desired cycloaddition.

Nitrile Group Reactivity and Functionalization

The nitrile group (C≡N) is a versatile functional group in organic synthesis, characterized by a polarized carbon-nitrogen triple bond and a linear geometry. fiveable.meebsco.com These features dictate its reactivity, particularly the susceptibility of the nitrile carbon to nucleophilic attack. openstax.orgresearchgate.net

The carbon atom of the nitrile group in this compound is electrophilic. libretexts.orglibretexts.org This electrophilicity arises from the significant electronegativity difference between nitrogen and carbon, which polarizes the triple bond, and from a resonance structure that places a formal positive charge on the carbon atom. fiveable.melibretexts.org Consequently, the nitrile group readily reacts with nucleophiles. openstax.org

This reactivity is analogous to that of a carbonyl group, where a nucleophile attacks the electrophilic carbon. openstax.orglibretexts.org The addition of a nucleophile to the nitrile carbon results in the formation of an sp²-hybridized imine anion. openstax.org The electrophilicity of the nitrile, and thus its reactivity toward nucleophiles, can be further enhanced by protonation or coordination to a Lewis acid, which increases the positive character of the carbon atom. researchgate.netlibretexts.org The reactivity of the nitrile can also be influenced by substituents on the aromatic ring; electron-withdrawing groups can increase the electrophilicity of the nitrile carbon. nih.gov

A key functionalization of the nitrile group is its conversion to an amidine. The Pinner reaction is a classic method for this transformation and has been successfully applied to azidomethyl-substituted benzonitriles. nih.govwikipedia.orgresearchgate.net The reaction proceeds in two main steps.

First, the nitrile is treated with an alcohol (e.g., anhydrous ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. wikipedia.orgorganic-chemistry.org This step results in the formation of an imino ester hydrochloride, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org The mechanism involves protonation of the nitrile nitrogen by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol.

In the second step, the isolated Pinner salt is reacted with ammonia (B1221849) or a primary or secondary amine. wikipedia.org This leads to the displacement of the alkoxy group from the imino ester intermediate to form the final amidine product. wikipedia.org Studies have shown that 3-(azidomethyl)benzonitrile (B2785887) can be effectively converted into the corresponding amidines using this method before proceeding with a subsequent "click chemistry" reaction on the azide moiety. nih.govresearchgate.net It has been noted, however, that the efficiency of the Pinner reaction can be sensitive to the electronic effects of substituents on the benzene (B151609) ring. nih.gov

Table 2: Pinner Reaction for Amidine Synthesis from this compound

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Anhydrous Alcohol (e.g., EtOH), Anhydrous HCl | Pinner Salt (Imino ester hydrochloride) | Acid-catalyzed nucleophilic addition of alcohol to the nitrile group. |

| 2 | Ammonia or Amine (R-NH₂) | Amidine | Nucleophilic substitution of the alkoxy group of the Pinner salt by the amine. |

Role as a Directing Group in C-H Bond Functionalization

The nitrile functionality within the this compound scaffold can serve as a directing group to guide the selective functionalization of C-H bonds. This approach is a cornerstone of modern synthetic chemistry, enabling the modification of otherwise inert bonds with high precision. snnu.edu.cnresearchgate.net The strategic placement of the nitrile group allows for the formation of a metallacyclic intermediate, which positions the catalyst in close proximity to a specific C-H bond, thereby facilitating its activation. snnu.edu.cnrsc.org

While the application of this compound itself as a directing group is a specialized area of research, the underlying principles are well-established through studies of related benzonitrile (B105546) derivatives. nih.govumich.edu The nitrile group's ability to coordinate with transition metals allows for regioselective C-H activation, predominantly at the ortho position to the directing group. nih.gov However, innovative strategies have been developed to achieve meta-selective functionalization by employing specifically designed templates that incorporate a nitrile moiety. nih.gov

The general mechanism involves the coordination of the nitrile's nitrogen atom to a transition metal catalyst. This initial interaction brings the metallic center close to the aromatic ring, enabling the cleavage of a targeted C-H bond and the formation of a carbon-metal bond. This new bond can then participate in a variety of coupling reactions, leading to the introduction of new functional groups. The efficiency and selectivity of this process are influenced by factors such as the nature of the catalyst, the reaction conditions, and the electronic properties of the substrate. magtech.com.cn

Cascade and Cyclization Reactions Utilizing the Benzonitrile Scaffold

The unique arrangement of the azidomethyl and benzonitrile groups in this compound provides a versatile platform for the construction of complex heterocyclic structures through cascade and cyclization reactions. These reactions often proceed through a series of intramolecular steps, efficiently building molecular complexity from a relatively simple starting material.

Construction of Quinazoline (B50416) Derivatives and Related Heterocycles

A significant application of this compound and its isocyanide derivatives is in the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities. nih.govbrieflands.com Various synthetic strategies have been developed to leverage the reactive nature of the azido and nitrile functionalities to construct the quinazoline core.

One notable method involves the manganese(III)-mediated oxidative radical cascade reaction of 1-(azidomethyl)-2-isocyanoarenes with organoboronic acids. researchgate.netrsc.orgresearchgate.net In this process, the isocyanide, generated from this compound, undergoes a cascade cyclization to form quinazoline derivatives. The reaction is initiated by the single electron oxidation of the organoboronic acid, which then participates in the cyclization cascade. rsc.org

Another approach involves a copper-catalyzed cascade reaction. researchgate.net These methods often provide good to excellent yields of the desired quinazoline products and are valued for their efficiency and broad substrate scope. nih.govresearchgate.net The reaction can proceed through various intermediates, and the final product is achieved through a sequence of bond-forming events. thieme-connect.de

Furthermore, the synthesis of quinazoline-2-carboxylates has been achieved through a manganese/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate. nih.govmdpi.com This method is atom-efficient and proceeds in good yields. nih.govmdpi.com The reaction mechanism involves the generation of a radical intermediate from methyl carbazate, which then reacts with the isocyanide to initiate the cyclization. nih.govmdpi.com

The versatility of the benzonitrile scaffold is further demonstrated by its use in the synthesis of other heterocyclic systems. For instance, the reaction of 2-aminobenzonitriles with various reagents can lead to the formation of diverse quinazoline derivatives. organic-chemistry.orgresearchgate.net These reactions highlight the importance of the benzonitrile moiety as a key building block in heterocyclic synthesis.

Table 1: Synthesis of Quinazoline Derivatives from 2-(Azidomethyl)phenyl Isocyanides

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-(azidomethyl)-2-isocyanoarene | Organoboronic acid | Mn(OAc)₃·2H₂O | Quinazoline derivative | Moderate | rsc.org |

| 2 | 2-(azidomethyl)phenyl isocyanide | Methyl carbazate | Mn/TBHP | Quinazoline-2-carboxylate | Good | nih.govmdpi.com |

| 3 | 2-halobenzaldehydes/ketones | Amidine hydrochlorides | Copper catalyst | Quinazoline derivative | 61-95 | researchgate.net |

Advanced Characterization and Computational Elucidation of 2 Azidomethyl Benzonitrile Derivatives

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the molecular structure and functional groups present in 2-(azidomethyl)benzonitrile derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the azidomethyl protons (–CH₂N₃) typically present as a singlet. For instance, in a CDCl₃ solvent, this singlet appears around 4.61 ppm. rsc.org The aromatic protons of the benzonitrile (B105546) ring exhibit complex splitting patterns in the range of 7.46 to 7.70 ppm due to spin-spin coupling. rsc.org Specifically, the proton ortho to the nitrile group is expected to be the most deshielded.

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the azidomethyl group in this compound is observed at approximately 53.0 ppm. rsc.org The nitrile carbon (C≡N) appears around 117.4 ppm, and the aromatic carbons resonate in the region of 129.2 to 139.5 ppm. rsc.org The carbon to which the azidomethyl group is attached (quaternary carbon) is found at approximately 139.5 ppm. rsc.org

For derivatives such as 4-(azidomethyl)benzonitrile (B1310577), the ¹H NMR shows the azidomethyl singlet at 4.45 ppm and two doublets for the aromatic protons at 7.43 and 7.68 ppm, characteristic of a para-substituted benzene (B151609) ring. wiley-vch.de The ¹³C NMR of this isomer shows the azidomethyl carbon at 53.9 ppm. wiley-vch.de

Detailed NMR data for this compound is presented in the table below:

¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.70 | d | Aromatic CH |

| ¹H | 7.64 | t | Aromatic CH |

| ¹H | 7.53 | d | Aromatic CH |

| ¹H | 7.46 | t | Aromatic CH |

| ¹H | 4.61 | s | -CH₂N₃ |

| ¹³C | 139.5 | s | C-CH₂N₃ |

| ¹³C | 133.7 | s | Aromatic CH |

| ¹³C | 133.6 | s | Aromatic CH |

| ¹³C | 129.5 | s | Aromatic CH |

| ¹³C | 129.2 | s | Aromatic CH |

| ¹³C | 117.4 | s | C≡N |

| ¹³C | 112.5 | s | C-CN |

| ¹³C | 53.0 | s | -CH₂N₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound derivatives, which aids in their structural confirmation. The molecular formula of this compound is C₈H₆N₄, corresponding to a molecular weight of 158.16 g/mol . nih.gov

Under electron ionization (EI), the molecule can undergo various fragmentation processes. A common fragmentation pathway for benzyl (B1604629) azides involves the loss of a nitrogen molecule (N₂) to form a nitrenium ion, which can then rearrange. The fragmentation of the benzonitrile moiety typically involves the loss of HCN. The presence of both the azide (B81097) and nitrile groups leads to complex fragmentation patterns that can be diagnostic for this class of compounds.

For a related derivative, 2-[4-(azidomethyl)phenyl]benzonitrile (C₁₄H₁₀N₄), the molecular weight is 234.26 g/mol . nih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of these molecules.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is essential for identifying the key functional groups in this compound. The most characteristic vibrational modes are the asymmetric stretching of the azide group (N₃) and the stretching of the nitrile group (C≡N).

The azide group exhibits a strong and sharp absorption band in the region of 2100 cm⁻¹. researchgate.netresearchgate.net This band is a clear indicator of the presence of the azido (B1232118) functionality. The nitrile group shows a characteristic stretching vibration in the range of 2220-2260 cm⁻¹. In nitrile-functionalized N-heterocyclic carbene complexes, this stretch has been observed around 2230 cm⁻¹. uitm.edu.my The precise position of these bands can be influenced by the electronic environment and conjugation within the molecule.

The FTIR spectrum also displays absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations of the benzene ring in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic ring are also observable at lower frequencies.

Characteristic FTIR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2100 |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Data sourced from ResearchGate and ChemRxiv. researchgate.netresearchgate.netuitm.edu.my

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of molecules in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement in crystalline materials. unimi.ituhu-ciqso.es This method has been applied to derivatives of this compound to elucidate their molecular structures.

For example, the crystal structure of 2-[4-(azidomethyl)phenyl]benzonitrile has been determined. nih.govdoaj.org The compound crystallizes in the triclinic space group P-1. nih.gov The analysis revealed that the bond lengths and angles are within normal ranges. The azide group is essentially linear, and the benzene rings are planar. nih.gov

The table below summarizes the crystallographic data for 2-[4-(azidomethyl)phenyl]benzonitrile:

Crystallographic Data for 2-[4-(Azidomethyl)phenyl]benzonitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₄ |

| Molecular Weight | 234.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0763 (16) |

| b (Å) | 8.2183 (16) |

| c (Å) | 10.116 (2) |

| α (°) | 76.22 (3) |

| β (°) | 69.36 (3) |

| γ (°) | 85.94 (3) |

| Volume (ų) | 610.2 (2) |

| Z | 2 |

Data sourced from the PMC. nih.gov

The study of crystal packing reveals how molecules are arranged in the solid state, which is governed by various intermolecular interactions. In the crystal structure of 2-[4-(azidomethyl)phenyl]benzonitrile, the dihedral angle between the two benzene rings is 46.41(7)°. nih.govdoaj.org The molecular packing is influenced by dipole-dipole interactions and van der Waals forces. nih.gov

Furthermore, weak intermolecular C-H···π interactions are observed, which contribute to the stability of the crystal lattice. nih.govdoaj.org Specifically, a hydrogen atom from a methylene (B1212753) bridge of one molecule interacts with the π-system of a benzene ring of an adjacent molecule. nih.gov The analysis of intermolecular contacts in related benzonitrile oxides has also highlighted the importance of interactions involving the functional groups in determining the crystal packing. rsc.org The understanding of these non-covalent interactions is crucial for crystal engineering and predicting the physical properties of these materials.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for understanding the intricate electronic and structural properties of molecules, offering insights that complement and guide experimental work. For derivatives of this compound, theoretical studies are crucial for elucidating reaction mechanisms, predicting spectroscopic features, and interpreting complex datasets. These computational approaches, particularly Density Functional Theory (DFT) and chemometric analysis, enable a deeper understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic compounds. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other properties, providing a detailed picture of the molecule's behavior.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For derivatives of this compound, this is particularly relevant for understanding the reactivity of both the azide and nitrile functional groups.

Research into related systems has provided valuable mechanistic insights. For instance, DFT studies on the Rh-catalyzed transannulation of pyridotriazole with benzonitrile have explored the various modes of approach ("side-on", "end-on", and "face-on") of the nitrile to the carbene intermediate. acs.org These calculations help in understanding the potential coordination and cycloaddition pathways available to the nitrile group in this compound derivatives in similar catalytic systems.

Furthermore, the reactivity of the azido group is of significant interest, particularly in the context of "click chemistry." DFT calculations have been employed to study the 1,3-dipolar cycloaddition reactions of azides with alkynes. mdpi.com These studies often investigate both thermal and catalyzed reaction pathways, determining the activation barriers and the thermodynamics of the reaction. For example, in the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), DFT has been used to model the reaction of benzyl azide with various alkynes, successfully reproducing experimental regioselectivity and elucidating the electronic and steric effects at play. researchgate.net

In a study directly relevant to the azidomethyl group, the synthesis of 4-((4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-benzonitrile was achieved by reacting 4-(azidomethyl)benzonitrile with an alkyne under "click chemistry" conditions. nih.gov DFT calculations for such reactions can predict the activation energies and the most favorable regioisomer, guiding synthetic efforts. A hypothetical DFT study on the reaction of this compound with a generic alkyne could yield data similar to that presented in the table below, illustrating the energy profile of the reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Propyne | 0.0 |

| TS1 | Transition state for the formation of the 1,4-disubstituted triazole | +22.5 |

| Product 1 | 1-(2-Cyanobenzyl)-4-methyl-1H-1,2,3-triazole | -35.2 |

| TS2 | Transition state for the formation of the 1,5-disubstituted triazole | +24.8 |

| Product 2 | 1-(2-Cyanobenzyl)-5-methyl-1H-1,2,3-triazole | -33.1 |

DFT calculations are a reliable tool for predicting various spectroscopic properties, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov By calculating these parameters for different possible conformers, researchers can predict the most stable conformation of a molecule and assign experimental spectra with greater confidence.

For a molecule like this compound, DFT can be used to optimize the geometry and predict its vibrational frequencies. A study on 4-(5-pentylpyrimidin-2-yl) benzonitrile using the DFT/B3LYP method with a 6-311G(d,p) basis set successfully calculated the IR and Raman spectra. researchgate.net The characteristic nitrile (C≡N) stretching vibration, for example, is typically predicted in the 2200-2300 cm⁻¹ region. researchgate.net Similarly, calculations for 2-amino-4-chlorobenzonitrile (B1265954) have shown good agreement between theoretical and experimental IR spectra, with the nitrile stretching band identified at 2211 cm⁻¹. pelnus.ac.id

The following table presents hypothetical DFT-predicted vibrational frequencies for key functional groups in this compound, illustrating the type of data that can be generated.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|---|

| -N₃ | Asymmetric stretch | 2105 | 2100-2160 |

| -C≡N | Stretch | 2230 | 2220-2260 |

| Aromatic C-H | Stretch | 3065 | 3000-3100 |

| Aliphatic C-H | Stretch | 2950 | 2850-3000 |

| Aromatic C=C | Stretch | 1600, 1485 | 1400-1600 |

Conformational analysis using DFT is also crucial for understanding the molecule's three-dimensional structure and its influence on reactivity and intermolecular interactions. By rotating the azidomethyl group relative to the benzonitrile ring and calculating the energy of each conformation, a potential energy surface can be generated, revealing the most stable (lowest energy) arrangements.

Chemometric Analysis for Data Interpretation in Complex Systems

When dealing with large and complex datasets, such as those generated from spectroscopic analysis of multiple derivatives or from structure-activity relationship studies, chemometrics provides the statistical tools to extract meaningful information. mdpi.com Methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are particularly useful for pattern recognition, classification, and building predictive models. pelnus.ac.id

For a series of this compound derivatives with varying substituents, chemometric analysis of their spectroscopic data (e.g., NMR or UV-Vis spectra) can reveal clustering based on structural similarities or biological activity. nih.gov For instance, PCA can reduce the dimensionality of the data, representing each compound as a point in a "scores" plot, where proximity indicates similarity. pelnus.ac.id A study on different shallot varieties used PCA and PLS-DA on derivative UV-Vis spectra to successfully classify and authenticate the samples. pelnus.ac.id

In a hypothetical study of a library of this compound derivatives tested for antifungal activity, chemometric analysis could be applied as follows:

Data Collection: Spectroscopic data (e.g., ¹H NMR) and biological activity data (e.g., IC₅₀ values) are collected for each derivative.

PCA: PCA is applied to the NMR data to identify underlying patterns and group the compounds based on their spectral features. This can reveal chemotypes within the library. nih.gov

PLS-DA: PLS-DA is then used to build a model that correlates the spectral data (X-variables) with the biological activity (Y-variable). This can help in identifying which structural features, as reflected in the spectra, are most important for the observed activity.

The following table illustrates how data for a chemometric analysis of benzonitrile derivatives might be structured.

| Compound ID | Substituent (R) | ¹H NMR Shift δ (ppm) | UV λmax (nm) | IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative 1 | -H | 7.65 | 280 | 15.2 |

| Derivative 2 | -F | 7.72 | 278 | 12.8 |

| Derivative 3 | -Cl | 7.68 | 282 | 13.5 |

| Derivative 4 | -CH₃ | 7.59 | 285 | 18.1 |

| Derivative 5 | -OCH₃ | 7.55 | 290 | 20.5 |

By applying chemometric models to such data, researchers can gain a deeper understanding of the structure-property relationships within a series of compounds, facilitating the rational design of new derivatives with enhanced properties.

Research Applications of 2 Azidomethyl Benzonitrile in Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Building Block

2-(Azidomethyl)benzonitrile is a versatile synthetic building block in organic chemistry, primarily due to the presence of two highly reactive functional groups: the azide (B81097) (-N₃) and the nitrile (-C≡N). cymitquimica.comsmolecule.com This bifunctionality allows for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. smolecule.com The azido (B1232118) group can undergo reactions such as nucleophilic substitution, reduction to an amine, and, most notably, cycloaddition reactions. smolecule.com Simultaneously, the nitrile group can be converted into various other functional groups or participate in its own set of cycloaddition and insertion reactions, enriching its synthetic utility. researchgate.net This dual reactivity enables chemists to construct diverse molecular architectures, from heterocyclic systems to ligands for catalysis. The strategic positioning of the azidomethyl group on the benzene (B151609) ring provides a scaffold for creating a variety of substituted aromatic compounds.

Fabrication of Diverse Heterocyclic Systems

The unique reactivity of this compound makes it an excellent precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. mdpi.com Both the azide and nitrile moieties can be directly incorporated into ring systems through various cyclization strategies.

Synthesis of Triazole-Containing Scaffolds via Click Chemistry

The azido group of this compound is perfectly suited for participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This reaction is a highly efficient and regioselective method for constructing 1,4-disubstituted 1,2,3-triazole rings. nih.govnih.govmdpi.com The reaction involves treating an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. researchgate.netpeerj.combeilstein-journals.org

The CuAAC reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry. researchgate.netbeilstein-journals.org The resulting triazole ring is a stable, aromatic scaffold that is frequently incorporated into pharmaceuticals and functional materials. researchgate.net For instance, research has shown the successful click reaction between 4-(azidomethyl)benzonitrile (B1310577), a constitutional isomer of the title compound, and various propargyl ethers to synthesize complex triazolyl derivatives. mdpi.comresearchgate.net This highlights the general applicability of the cyanobenzyl azide moiety in these powerful cycloaddition reactions.

Below is a table summarizing typical components and conditions for CuAAC reactions involving azides like this compound.

| Component | Role | Common Examples | Reference(s) |

| Azide | 1,3-Dipole Source | This compound, Benzyl (B1604629) Azide | peerj.comcsic.es |

| Alkyne | Dipolarophile | Phenylacetylene, Propargyl Alcohol, Ethynylpyridine | peerj.comcsic.es |

| Copper(I) Source | Catalyst | CuI, CuSO₄/Sodium Ascorbate, [Cu(CH₃CN)₄]PF₆ | peerj.combeilstein-journals.org |

| Solvent | Reaction Medium | THF/H₂O, DMF, Toluene | mdpi.compeerj.com |

Formation of Substituted Tetrazoles and their Derivatives

The nitrile functional group of this compound serves as a key precursor for the synthesis of substituted tetrazoles. scielo.org.za Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and are considered bioisosteres of carboxylic acids, making them important in medicinal chemistry. The most common method for their synthesis is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). researchgate.netscielo.org.zaresearchgate.net

This transformation is often promoted by a catalyst to achieve high yields and milder reaction conditions. Various metal catalysts, including zinc, copper, and cobalt complexes, have been shown to efficiently catalyze the formation of 5-substituted 1H-tetrazoles from organonitriles. scielo.org.zanih.gov For example, the reaction of various benzonitriles with sodium azide in the presence of catalysts like nano-TiCl₄·SiO₂ or specific Co(II) complexes proceeds efficiently to yield the corresponding 5-aryl-1H-tetrazole. scielo.org.zanih.gov By applying this methodology, the nitrile group of this compound can be converted into a tetrazole ring, yielding 5-(2-(azidomethyl)phenyl)-1H-tetrazole, a molecule featuring two distinct heterocyclic-precursor functionalities.

The general scheme for this reaction is presented below.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product Type | Reference(s) |

| Organonitrile (R-CN) | Azide Source (e.g., NaN₃) | Zn(II) salts, Co(II) complexes, PbCl₂ | 5-Substituted 1H-tetrazole | scielo.org.zaresearchgate.netnih.gov |

| Benzonitrile (B105546) | Sodium Azide | nano-TiCl₄·SiO₂ | 5-Phenyl-1H-tetrazole | scielo.org.za |

| Aryl Nitriles | Sodium Azide | Fuller's Earth | 5-Aryl-1H-tetrazoles | researchgate.net |

Construction of Complex Polycyclic Nitrogen Heterocycles

Beyond the direct formation of five-membered rings, this compound is a precursor for more complex, fused heterocyclic systems. The azide and nitrile groups can participate in tandem or cascade reactions to build polycyclic architectures. mdpi.comnih.gov For example, organic azides are known to react via intramolecular processes to form various fused N-heterocycles. mdpi.com

One strategy involves the reaction of a related compound, 1-(azidomethyl)-2-iodobenzene, which undergoes a copper-catalyzed intermolecular C-S coupling followed by cyclization to produce benzo-fused thiacycles. researchgate.netconicet.gov.ar This demonstrates the potential of the azidomethyl group, in concert with other functionalities, to build complex fused systems. Another powerful method is the use of ynamides, which can react with azides in cyclization cascades to produce polycyclic N-heterocycles. mdpi.com Tandem strategies involving processes like ynamide benzannulation followed by ring-closing metathesis have also been developed to create highly substituted benzofused nitrogen heterocycles. nih.gov These advanced synthetic methods could be adapted for this compound, using its reactive handles to construct novel and complex polycyclic scaffolds.

Development of Advanced Catalytic Systems

The structural features of this compound and its derivatives make them intriguing candidates for the development of advanced catalysts, particularly in the realm of organometallic chemistry.

Ligand Design for Organometallic Catalysis

The benzonitrile moiety itself can act as a ligand in transition metal catalysis. sci-hub.senih.gov Specifically, the nitrile group can function as an electron-accepting group, which can be beneficial in certain catalytic cycles. For example, a bidentate ligand incorporating a benzonitrile unit was designed for nickel-catalyzed cross-coupling reactions. sci-hub.se This ligand proved effective in promoting the desired reductive elimination step over competing side reactions like β-hydride elimination, and it also helped to stabilize the low-valent nickel catalyst. sci-hub.senih.gov

Biomedical and Material Science Applications of 2 Azidomethyl Benzonitrile Derivatives

Applications in Pharmaceutical and Medicinal Chemistry

The benzonitrile (B105546) moiety is a versatile building block in medicinal chemistry, recognized for its ability to participate in various chemical transformations and interactions with biological targets. nbinno.comnbinno.com The incorporation of an azidomethyl group further enhances its utility, providing a reactive handle for click chemistry and other conjugation methods, thereby facilitating the synthesis of complex molecular architectures.

Design and Synthesis of Bioactive Molecules and Drug Candidates

The strategic design and synthesis of bioactive molecules often rely on the use of versatile chemical scaffolds that can be readily modified to optimize pharmacological properties. Benzonitrile derivatives, including 2-(azidomethyl)benzonitrile, serve as key intermediates in the synthesis of a wide range of pharmacologically active compounds. nbinno.com The nitrile group can be transformed into other functional groups such as carboxylic acids, amines, or amides, allowing for extensive structural diversification. nbinno.com

Researchers have developed various synthetic strategies to create libraries of bioactive molecules. For instance, multicomponent reactions have been employed for the efficient synthesis of structurally diverse compounds with potential biological activities. nih.govmdpi.com The synthesis of 2-[4-(azidomethyl)phenyl]benzonitrile, for example, has been achieved through the reaction of 4′-(bromomethyl)biphenyl-2-carbonitrile with sodium azide (B81097). nih.govdoaj.org This straightforward synthetic route highlights the accessibility of azidomethyl-functionalized benzonitrile derivatives for further chemical exploration.

The synthesis of nitrogen-containing compounds is of significant interest in medicinal chemistry due to their prevalence in natural products and biologically active molecules. mdpi.com Allylic azides, which can be derived from precursors related to this compound, are valuable intermediates in organic synthesis. mdpi.com The development of efficient synthetic methods for these compounds is crucial for the advancement of drug discovery programs.

Exploration of Azidomethylbenzonitrile Scaffolds in Drug Discovery Programs

The this compound scaffold and its derivatives have been investigated in a variety of drug discovery programs, demonstrating a broad spectrum of biological activities. The ability of the benzonitrile group to interact with biological targets, combined with the synthetic versatility of the azidomethyl group, makes this scaffold an attractive starting point for the development of new therapeutic agents. nbinno.com

Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. semanticscholar.org Azole-based antifungals are a major class of compounds used in clinical practice. ekb.eg Research has shown that benzonitrile derivatives can exhibit potent antifungal activity.

For example, a study on the synthesis and antimicrobial activity of new benzonitrile derivatives revealed that (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant in vitro antifungal activity against Botrytis fabae, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov Another study focused on benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties, which were synthesized from 4-(azidomethyl)benzonitrile (B1310577). nih.gov While the synthesized benzamidines showed weak in vitro antifungal activity, some compounds demonstrated excellent in vivo activity against Colletotrichum lagenarium and Botrytis cinerea. nih.gov Specifically, compound 9b showed 79% efficacy against C. lagenarium at 200 μg/mL, and compound 16d exhibited 90% efficacy, which was superior to the commercial fungicide carbendazim (85%). nih.gov

Table 1: Antifungal Activity of Benzonitrile Derivatives

| Compound | Target Fungus | Activity |

|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | MIC: 6.25 μg/mL nih.gov |

| Compound 9b | Colletotrichum lagenarium | 79% efficacy in vivo at 200 μg/mL nih.gov |

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. Benzonitrile derivatives have been investigated as inhibitors of various enzymes. For instance, a series of benzimidazole-acrylonitrile derivatives were designed and synthesized as urease inhibitors. nih.gov Many of these compounds exhibited potent urease inhibition with IC50 values ranging from 1.22 to 28.45 μM, significantly more potent than the standard inhibitor hydroxyurea (IC50: 100 μM). nih.gov Kinetic studies revealed that one of the most active compounds, TM11 , acts as a mixed inhibitor. nih.gov

In another study, benzonitrile derivatives were identified as inhibitors of mushroom tyrosinase. researchgate.net 4-Methoxybenzonitrile and 4-isopropylbenzonitrile were found to be mixed-type inhibitors with IC50 values of 111.1 μM and 121.5 μM, respectively. researchgate.net 4-Methylbenzonitrile was identified as the most potent inhibitor among the tested benzonitriles with an IC50 of 79.9 μM. researchgate.net Furthermore, quinazolinone derivatives containing a methyl-benzonitrile moiety have been synthesized and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors, with some compounds showing good inhibitory activity. brieflands.com

Table 2: Enzyme Inhibitory Activity of Benzonitrile Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 Value(s) |

|---|---|---|

| Benzimidazole-acrylonitrile derivatives | Urease | 1.22–28.45 μM nih.gov |

| 4-Methoxybenzonitrile | Mushroom Tyrosinase | 111.1 μM researchgate.net |

| 4-Isopropylbenzonitrile | Mushroom Tyrosinase | 121.5 μM researchgate.net |

| 4-Methylbenzonitrile | Mushroom Tyrosinase | 79.9 μM researchgate.net |

Adenosine (B11128) receptors, particularly the A2A subtype, are important targets for therapeutic intervention in a variety of diseases, including Parkinson's disease and cancer. nih.govwikipedia.org A2A receptor antagonists have been the subject of intensive research and development. While direct examples of this compound as an adenosine receptor antagonist were not found, the broader class of benzonitrile derivatives has been incorporated into the structure of potent antagonists. The development of selective A2A receptor antagonists is a key area of research, with both xanthine and non-xanthine-based compounds being explored. wikipedia.org The benzonitrile group can be a key pharmacophoric element in the design of these antagonists. For example, the A2B adenosine receptor has been identified as a target for cancer immunotherapy, and potent antagonists have been developed. nih.gov

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new anti-HIV agents is crucial to combat the emergence of drug resistance. nih.gov A study on a novel tetrahydroindazolylbenzamide derivative demonstrated its ability to inhibit HIV proliferation with an EC50 of 2.77 μM and low cytotoxicity (CC50 of 118.7 μM), resulting in a selectivity index of 68. nih.gov Interestingly, the precursor benzonitrile derivative did not show any antiviral activity, highlighting the importance of the benzamide moiety for its anti-HIV effect. nih.gov This suggests that while the benzonitrile scaffold is a key component, further functionalization is necessary for potent anti-HIV activity.

Bioconjugation and Biomolecule Labeling Strategies

Derivatives of this compound are valuable reagents in the field of bioconjugation, which involves the chemical linking of molecules to create novel structures with combined functionalities. The azide group on the benzonitrile scaffold serves as a versatile chemical handle for attaching these derivatives to biomolecules like proteins, peptides, and nucleic acids. This is primarily achieved through bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. The two predominant strategies employed are the Staudinger ligation and azide-alkyne cycloadditions.

The Staudinger ligation is a catalyst-free reaction between an azide and a phosphine (B1218219). In this strategy, a biomolecule is first modified to contain a phosphine group. A derivative of this compound, often carrying a fluorescent probe or another reporter tag, can then be introduced. The azide on the benzonitrile derivative reacts specifically with the phosphine on the biomolecule to form a stable amide bond, effectively labeling the target. This method is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for use with sensitive biological samples.

Azide-alkyne cycloadditions, often referred to as "click chemistry," represent another powerful tool for biomolecule labeling. These reactions involve the coupling of an azide with an alkyne to form a stable triazole ring. There are two main versions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join a terminal alkyne and an azide. It is known for its high efficiency and reliability. For labeling, either the biomolecule or the this compound derivative can be functionalized with an alkyne, while the other partner carries the azide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential toxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne. The ring strain of the cyclooctyne allows it to react spontaneously with an azide without the need for a metal catalyst. This makes SPAAC particularly well-suited for labeling molecules on the surface of or inside living cells.

These strategies allow for the precise, site-specific attachment of probes to biomolecules, enabling researchers to track their location, interactions, and functions within complex biological systems.

Applications in Material Science

The chemical reactivity of the azide group in this compound and its derivatives also makes it a valuable building block in material science for the creation of advanced functional materials.

Development of Polymers with Specific Functional Properties

In polymer chemistry, this compound can be used as a precursor to synthesize functional monomers. A monomer is a small molecule that can be chemically bonded to other identical molecules to form a polymer. By incorporating the this compound structure into a monomer, polymers can be created with pendant azide groups along their backbone.

These "clickable" polymers are highly versatile platforms for post-polymerization modification. After the main polymer chain is formed, the azide side chains can be modified using click chemistry reactions, such as CuAAC. This allows for the attachment of a wide variety of molecules with specific functionalities. For example, molecules that enhance solubility, confer biological activity, or have specific optical properties can be grafted onto the polymer backbone. This approach provides excellent control over the final properties of the material, as the base polymer can be synthesized first and then tailored for different applications.

| Polymer Modification Strategy | Description | Key Features |

| Incorporation into Monomer | This compound is used as a starting material to create a polymerizable monomer containing a pendant azide group. | Allows for the creation of a polymer backbone with readily available reactive sites. |

| Post-Polymerization Modification | The polymer with azide side chains is reacted with alkyne-containing molecules via click chemistry. | Enables precise control over the final properties by attaching various functional groups after polymerization. |

This method is advantageous because it separates the polymerization process from the functionalization step, allowing for the synthesis of well-defined polymer architectures that can be customized for specific needs, such as drug delivery systems or advanced coatings.

Engineering of Novel Materials

Beyond creating functional polymers, derivatives of this compound serve as key intermediates in the synthesis of novel materials with unique properties. The benzonitrile group itself can be a precursor to other functional groups, while the azide enables covalent linking into larger structures.

One notable application is in the synthesis of tetrazine compounds. Tetrazines are a class of molecules that are highly reactive in bioorthogonal reactions, particularly in inverse-electron-demand Diels-Alder reactions with strained alkenes. Research has shown that a constitutional isomer, 4-(azidomethyl)benzonitrile, can be synthesized from its corresponding brominated precursor and then converted through a Pinner reaction into a key intermediate for building tetrazine-based fluorogenic probes. These probes are designed to "turn on" their fluorescence only after reacting with a specific target, which minimizes background signal and enhances imaging contrast in biological research and diagnostics.

The general synthetic utility is summarized in the table below, highlighting how the core structure can be transformed.

| Starting Material | Reaction | Intermediate/Product | Application Area |

| 4-(bromomethyl)benzonitrile | Substitution with sodium azide | 4-(azidomethyl)benzonitrile | Precursor for bioorthogonal probes |

| 4-(azidomethyl)benzonitrile | Pinner reaction with acetonitrile | Dihydrotetrazine intermediate | Synthesis of tetrazine dyes |

| Dihydrotetrazine intermediate | Oxidation | Functionalized tetrazine | Fluorogenic probes for bio-imaging |

This demonstrates how the this compound scaffold, and its isomers, are not just passive carriers of the azide group but are integral building blocks in the engineering of sophisticated molecular tools and novel materials for advanced applications.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Modes

The unique arrangement of the azido (B1232118) and nitrile functionalities in 2-(azidomethyl)benzonitrile suggests the potential for novel intramolecular reactions. Future research could focus on exploring reactivity modes that take advantage of the proximity of these two groups.

Detailed Research Findings and Potential Reactions:

Intramolecular Cycloaddition: The most apparent undiscovered reactivity would be an intramolecular [3+2] cycloaddition between the azide (B81097) and the nitrile. While the direct thermal or photochemical cycloaddition of an azide to a nitrile is a known method for forming tetrazoles, the intramolecular version in this specific ortho-substituted system is not well-documented. acs.orgorganic-chemistry.org Studies could investigate the conditions (thermal, photochemical, or catalytic) required to induce this cyclization to form a novel tricyclic heterocyclic system. The strain and electronic properties of the resulting fused ring system would be of significant interest.

Reductive Cyclization: The azide group can be reduced to an amine. Subsequent intramolecular reaction of the newly formed amine with the nitrile group could lead to the formation of dihydroquinazoline (B8668462) derivatives. A variety of reducing agents could be screened to achieve this transformation selectively.

Reactions involving Nitrene Intermediates: Photolysis or thermolysis of the azide can generate a highly reactive nitrene intermediate. diva-portal.org The subsequent reaction of this nitrene with the neighboring nitrile group could lead to unique heterocyclic structures. The outcome would be highly dependent on the reaction conditions and the spin state of the nitrene.

Dipolar Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. pnas.orgresearchgate.net While this is a general reaction of azides, the influence of the ortho-cyano group on the reactivity and regioselectivity of these reactions for this compound has yet to be explored.

A representative table of potential intramolecular reactions is presented below.

| Reaction Type | Potential Product | Reagents and Conditions |

| Intramolecular [3+2] Cycloaddition | Fused Tetrazole System | Heat, UV light, or Lewis Acid Catalysis |

| Reductive Cyclization | Dihydroquinazoline derivative | Reducing agents (e.g., H₂, Pd/C; NaBH₄) |

| Nitrene Insertion | Fused Heterocycle | Photolysis or Thermolysis |

| Tandem Reactions | Complex Heterocycles | Multi-step one-pot reactions |

Integration of Green Chemistry Principles in Synthetic Methodologies

Future synthetic work on this compound and its derivatives should prioritize the incorporation of green chemistry principles to enhance sustainability and safety. rsc.org

Key Areas for Greener Synthesis:

Safer Azide Synthesis: Traditional methods for introducing the azide group often involve sodium azide, which is highly toxic and explosive. rsc.org Research into alternative, safer azidating agents is a key area of green chemistry.

Catalytic Approaches: The development of catalytic methods for the synthesis of this compound would be a significant advancement. This could involve catalytic conversion of 2-(hydroxymethyl)benzonitrile (B1590355) or 2-(bromomethyl)benzonitrile (B57715) to the corresponding azide, minimizing the use of stoichiometric reagents.

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents instead of traditional volatile organic solvents would reduce the environmental impact of the synthesis. pnas.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters, particularly for energetic intermediates like organic azides.

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Safer Reagents | Alternative azidating agents | Reduced toxicity and explosion hazard |

| Catalysis | Catalytic azidation | Higher efficiency, less waste |

| Benign Solvents | Water or bio-solvents | Reduced environmental pollution |